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This guide provides a comparative analysis of the therapeutic potential of targeting the WEE1

pathway, using adavosertib as a proxy for the novel agent LEB-03-145, against the standard of

care in platinum-resistant recurrent ovarian cancer. LEB-03-145 is a WEE1 deubiquitinase-

targeting chimera (DUBTAC) that incorporates the WEE1 inhibitor adavosertib (AZD1775). Due

to the limited availability of direct clinical data for LEB-03-145, this guide leverages the findings

from a key phase 2 clinical trial of adavosertib in combination with gemcitabine.

Overview of LEB-03-145 and WEE1 Inhibition
LEB-03-145 represents a novel therapeutic modality designed to enhance the stability and

activity of the WEE1 kinase inhibitor, adavosertib, through DUBTAC technology. WEE1 is a

critical regulator of the G2/M cell cycle checkpoint.[1][2] In many cancers, particularly those

with TP53 mutations, this checkpoint is crucial for allowing cancer cells to repair DNA damage

before entering mitosis.[2] By inhibiting WEE1, adavosertib forces cells with damaged DNA into

premature mitotic entry, leading to a form of programmed cell death known as mitotic

catastrophe.[1] This mechanism is particularly relevant in high-grade serous ovarian cancer,

which is characterized by a high frequency of TP53 mutations.[2]
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Platinum-resistant ovarian cancer, defined by disease recurrence within six months of

completing platinum-based chemotherapy, presents a significant therapeutic challenge.[3][4]

The standard of care for this patient population typically involves sequential single-agent

nonplatinum cytotoxic chemotherapy.[1][3] Commonly used agents include pegylated liposomal

doxorubicin, paclitaxel, topotecan, and gemcitabine.[3] These therapies generally yield modest

overall response rates (ORR) of 10-15% and a median progression-free survival (PFS) of 3 to 4

months.[3] For the purpose of this comparison, gemcitabine monotherapy, as used in the

control arm of the pivotal adavosertib trial, serves as the standard of care comparator.

Comparative Efficacy Data
The following tables summarize the quantitative efficacy data from a phase 2, randomized,

double-blind, placebo-controlled trial (NCT02151292) comparing adavosertib in combination

with gemcitabine to placebo plus gemcitabine in patients with platinum-resistant or refractory

recurrent high-grade serous ovarian cancer.[1][4][5]

Table 1: Progression-Free and Overall Survival[1][3][6]
Efficacy
Endpoint

Adavosertib +
Gemcitabine
(n=65)

Placebo +
Gemcitabine
(n=34)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

4.6 months 3.0 months 0.55 (0.35 - 0.90) 0.015

Median Overall

Survival (OS)
11.4 months 7.2 months 0.56 (0.35 - 0.91) 0.017

Table 2: Objective Response Rate[1]
Efficacy Endpoint

Adavosertib +
Gemcitabine (n=61)

Placebo +
Gemcitabine (n=33)

p-value

Objective Response

Rate (ORR)
23% 6% 0.038

Median Duration of

Response
3.7 months

5.8 and 12.9 months

(for the 2 responders)
-
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Experimental Protocols
The data presented is from the NCT02151292 clinical trial. The key aspects of the experimental

protocol are detailed below.

Study Design
This was a phase 2, multicenter, randomized, double-blind, placebo-controlled trial conducted

at 11 academic centers in the USA and Canada.[4][5] Patients with measurable, recurrent

platinum-resistant or -refractory high-grade serous ovarian cancer were randomized in a 2:1

ratio to receive either adavosertib plus gemcitabine or placebo plus gemcitabine.[4][5] The

primary endpoint was progression-free survival.[1]

Patient Population
Eligible patients were women aged 18 years or older with an Eastern Cooperative Oncology

Group (ECOG) performance status of 0-2 and a life expectancy of more than 3 months.[4]

Patients had histologically confirmed high-grade serous ovarian cancer that was resistant or

refractory to platinum-based therapy.[4] A significant majority of patients in both arms had

TP53-mutated tumors.[1]

Treatment Regimen
Experimental Arm: Patients received intravenous gemcitabine at a dose of 1000 mg/m² on

days 1, 8, and 15 of a 28-day cycle.[1][4] This was combined with oral adavosertib at a dose

of 175 mg once daily on days 1, 2, 8, 9, 15, and 16 of each cycle.[1][4]

Control Arm: Patients received intravenous gemcitabine at the same dose and schedule,

with an identical-looking oral placebo administered on the same days as adavosertib in the

experimental arm.[4]

Treatment continued until disease progression or unacceptable toxicity.[1]
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Caption: WEE1 inhibition by adavosertib abrogates the G2/M checkpoint, leading to mitotic

catastrophe.

Experimental Workflow of the NCT02151292 Trial

NCT02151292 Trial Workflow
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Caption: Workflow of the phase 2 trial comparing adavosertib plus gemcitabine to standard of

care.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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